N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a dimethyl-substituted aniline moiety, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline. This can be achieved using bromine in the presence of a suitable solvent such as acetic acid.
Introduction of the Dimethyl Groups: The next step involves the alkylation of 4-bromoaniline with dimethyl sulfate to introduce the dimethyl groups at the 2 and 6 positions of the aniline ring.
Formation of the Methylsulfonyl Group: The dimethyl-substituted aniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonylanilino intermediate.
Acetamide Formation: Finally, the N-methylsulfonylanilino intermediate is reacted with chloroacetic acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The bromophenyl group and the methylsulfonyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
- N-(4-fluorophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
- N-(4-iodophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the bromophenyl group with the dimethyl and methylsulfonyl groups provides a distinct chemical profile that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOENATQMBCYDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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